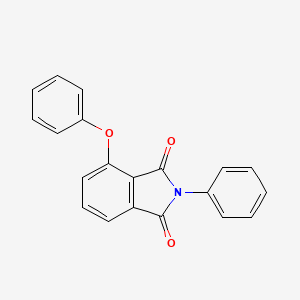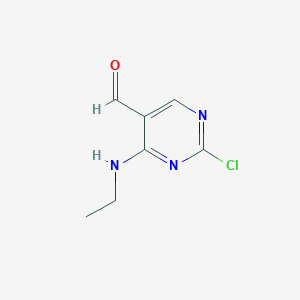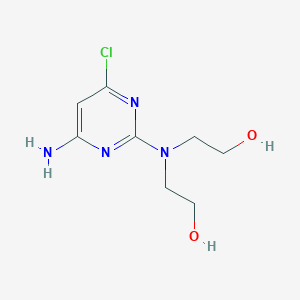
3-Methyltetrahydro-2H-3,7a-methano-1-benzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one is an organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted phenols: This method involves the reaction of substituted phenols with appropriate reagents to form the benzofuran ring.
Intramolecular cyclization: This method involves the formation of the benzofuran ring through intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential effects on biological systems.
Medicine: The compound may have potential therapeutic applications and can be studied for its effects on various diseases.
Industry: The compound can be used in the development of new materials and products.
Mechanism of Action
The mechanism of action of 3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one would depend on its specific interactions with molecular targets and pathways. This may involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure.
2-Methylbenzofuran: A methyl-substituted derivative of benzofuran.
Tetrahydrobenzofuran: A hydrogenated derivative of benzofuran.
Uniqueness
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one is unique due to its specific substitution pattern and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
112148-02-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
7-methyl-9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C10H14O2/c1-9-5-10(12-6-9)4-2-3-7(11)8(9)10/h8H,2-6H2,1H3 |
InChI Key |
INJBVMRSCRVAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(C1C(=O)CCC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


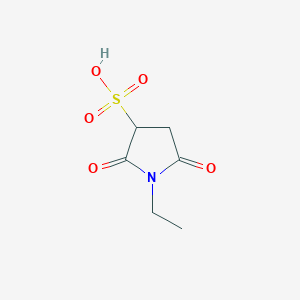
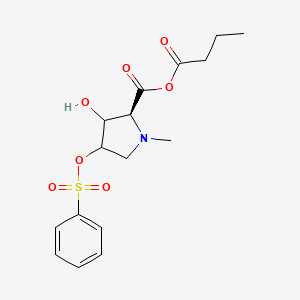
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)

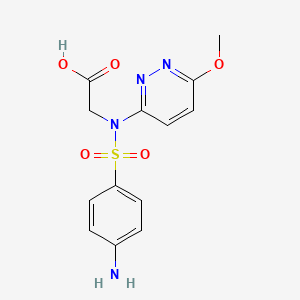

![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
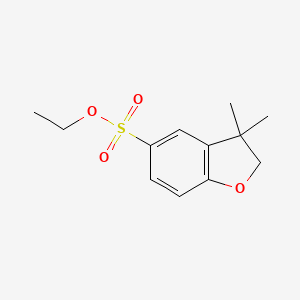

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
